An In-depth Technical Guide to 7-Hydroxy Bexarotene: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 7-Hydroxy Bexarotene: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Bexarotene is a primary active metabolite of Bexarotene, a third-generation synthetic retinoid renowned for its selective activation of the Retinoid X Receptors (RXRs). Bexarotene (Targretin®) is an FDA-approved therapeutic agent for the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the chemical structure and properties of its metabolites is paramount for a comprehensive grasp of its pharmacology, pharmacokinetics, and potential for further therapeutic development. This guide provides a detailed technical overview of 7-Hydroxy Bexarotene, synthesizing current scientific knowledge to inform researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of the molecular characteristics of 7-Hydroxy Bexarotene is fundamental to any research or development endeavor.
Chemical Structure
7-Hydroxy Bexarotene is formed through the hydroxylation of the parent Bexarotene molecule at the 7th position of the tetrahydronaphthalene ring. This metabolic transformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2]
Chemical Name: 4-[1-(5,6,7,8-Tetrahydro-7-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid
Molecular Formula: C₂₄H₂₈O₃
Molecular Weight: 364.48 g/mol
CAS Number: 368451-10-9
Physicochemical Data Summary
The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, impacting its solubility, permeability, and ultimately, its pharmacokinetic profile. While experimental data for 7-Hydroxy Bexarotene is not extensively available, the following table summarizes known and predicted properties.
| Property | Value | Source |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [3] |
| pKa (predicted) | ~4.5 (acidic, carboxylic acid) | Predicted based on chemical structure |
| logP (predicted) | Lower than Bexarotene's logP of ~6.9 due to the added hydroxyl group | Predicted based on chemical structure |
Biological Activity and Mechanism of Action
7-Hydroxy Bexarotene is not merely an inactive byproduct of Bexarotene metabolism; it retains significant biological activity.
Retinoid X Receptor (RXR) Activation
Like its parent compound, 7-Hydroxy Bexarotene is an agonist of the Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), to regulate gene expression.[4] This regulation controls a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[5]
A study on a hydroxy-bexarotene analog demonstrated comparable potency to bexarotene in an RXR transactivation assay, with an EC50 value of 24.2 nM, close to bexarotene's EC50 of 18 nM.[6] This indicates that the 7-hydroxy metabolite likely contributes to the overall pharmacological effect of Bexarotene.
Signaling Pathway
The binding of 7-Hydroxy Bexarotene to RXR initiates a cascade of molecular events leading to the modulation of gene expression. The following diagram illustrates the generalized signaling pathway for an RXR agonist.
Caption: RXR Signaling Pathway for 7-Hydroxy Bexarotene.
Metabolism and Pharmacokinetics
The metabolic fate of Bexarotene is a critical determinant of its therapeutic efficacy and safety profile.
Metabolic Pathway of Bexarotene
Bexarotene undergoes oxidative metabolism in the liver, primarily catalyzed by CYP3A4, to form its hydroxylated metabolites, 6- and 7-Hydroxy Bexarotene.[1][2] These can be further oxidized to 6- and 7-oxo-bexarotene.
Caption: Metabolic Pathway of Bexarotene.
Pharmacokinetic Profile
Systemic exposure to the hydroxylated metabolites of bexarotene, including 7-Hydroxy Bexarotene, is generally less than that of the parent compound after both single and multiple doses.[2] The parent drug, Bexarotene, has a half-life of approximately 7 hours.[7] The metabolites are primarily eliminated through biliary excretion.[7]
Experimental Protocols
The following sections provide generalized protocols that can be adapted for the study of 7-Hydroxy Bexarotene.
In Vitro Metabolism of Bexarotene
This protocol describes a method to generate 7-Hydroxy Bexarotene from its parent compound using liver microsomes.
Objective: To produce 7-Hydroxy Bexarotene in vitro for analytical and biological studies.
Materials:
-
Bexarotene
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Centrifuge
-
Incubator
Procedure:
-
Prepare a stock solution of Bexarotene in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the Bexarotene stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing Bexarotene and its metabolites for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of Bexarotene and its metabolites.
Objective: To separate and quantify 7-Hydroxy Bexarotene from Bexarotene and other metabolites.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM, pH 4.1).
-
Gradient: A gradient elution may be necessary to achieve optimal separation. A starting condition of a lower percentage of Mobile Phase A, gradually increasing over time, is a common strategy.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 259 nm.[8]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Extract the analytes from the sample matrix (e.g., plasma, microsomal incubation) using a suitable technique such as protein precipitation or liquid-liquid extraction.[8]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
Safety and Toxicology
The safety profile of Bexarotene is well-documented, and it is important to consider that its metabolites may contribute to its overall toxicity.
Bexarotene is classified as a teratogen and is contraindicated during pregnancy.[2] Common adverse effects of oral bexarotene include hyperlipidemia (hypercholesterolemia and hypertriglyceridemia) and central hypothyroidism.[5] While a specific toxicity profile for 7-Hydroxy Bexarotene is not extensively detailed in the literature, it is reasonable to assume that as an active metabolite, it may contribute to the known side effects of the parent drug.
Conclusion
7-Hydroxy Bexarotene is a key active metabolite of Bexarotene, retaining significant RXR agonist activity. A comprehensive understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers and drug development professionals working with Bexarotene or exploring new rexinoids. Further research is warranted to fully elucidate the specific pharmacokinetic and toxicological profile of 7-Hydroxy Bexarotene to better understand its contribution to the overall clinical effects of its parent compound.
References
-
Allmpus. BEXAROTENE 7-HYDROXY IMPURITY. [Link]
-
Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. MDPI. [Link]
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Photodegradation of Bexarotene and Its Implication for Cytotoxicity. MDPI. [Link]
-
Targretin; INN-bexarotene. European Medicines Agency. [Link]
-
In vitro-in vivo extrapolation of bexarotene metabolism in the presence of chronic kidney disease and acute kidney injury in rat using physiologically based pharmacokinetic modeling and extrapolation to human. PubMed. [Link]
-
Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement. MDPI. [Link]
-
Bexarotene for CTCL | Therapeutic Cheat Sheet. Next Steps in Dermatology. [Link]
-
Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma | Request PDF. ResearchGate. [Link]
- WO2011141928A1 - Process for the preparation of highly pure bexarotene.
-
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl. MDPI. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed. [Link]
-
Targretin (bexarotene) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
21-056 Targretin Clinical Pharmacology Biopharmaceutics Review Part 2. U.S. Food and Drug Administration. [Link]
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